

# Spectroscopic Data of 2,4-Difluorobenzylamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Difluorobenzylamine**, a key intermediate in pharmaceutical synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

## **Spectroscopic Data Summary**

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2,4-Difluorobenzylamine**.

Infrared (IR) Spectroscopy

Frequency (cm <sup>-1</sup> )	Interpretation
1617	C=C Aromatic Ring Stretch
1504	C=C Aromatic Ring Stretch
1429	CH <sub>2</sub> Scissoring
1135	C-F Stretch
966	C-H Out-of-Plane Bend (Aromatic)

Table 1: Key Infrared Absorption Bands for **2,4-Difluorobenzylamine**.[1]



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

While specific experimental spectra for **2,4-Difluorobenzylamine** are not publicly available with full peak assignments, data for structurally related compounds and general chemical shift principles allow for a reliable prediction. The following tables provide expected chemical shift ranges.

#### <sup>1</sup>H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.2 - 7.5	Multiplet	1H	Aromatic CH (H6)
~6.8 - 7.1	Multiplet	2H	Aromatic CH (H3, H5)
~3.8	Singlet	2H	CH₂ (Benzylic)
~1.5 - 2.0	Broad Singlet	2H	NH2

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts for **2,4-Difluorobenzylamine**.

#### <sup>13</sup>C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~160 - 164 (d, J ≈ 245 Hz)	C-F (Aromatic, C2 & C4)
~132 (dd)	Aromatic CH
~124 (d)	Aromatic C (quaternary)
~111 (dd)	Aromatic CH
~104 (t)	Aromatic CH
~40	CH2 (Benzylic)

Table 3: Predicted <sup>13</sup>C NMR Chemical Shifts for **2,4-Difluorobenzylamine**.



Mass Spectrometry (MS)

m/z	Interpretation
143	[M] <sup>+</sup> Molecular ion

Table 4: Expected Molecular Ion Peak in the Mass Spectrum of **2,4-Difluorobenzylamine**.

## **Experimental Protocols**

The data presented in this guide are typically acquired using the following standard methodologies.

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is commonly used.[2]

Sample Preparation: For liquid samples like **2,4-Difluorobenzylamine**, the "neat" technique is employed. A drop of the undiluted liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm<sup>-1</sup>). A background spectrum of the clean plates is recorded first and automatically subtracted from the sample spectrum.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Instrumentation: A high-field NMR spectrometer, such as a 400 MHz instrument, is suitable for obtaining detailed spectra.

#### Sample Preparation:

- Approximately 10-20 mg of 2,4-Difluorobenzylamine is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).
- A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.



The solution is then transferred to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Data Acquisition:

- Pulse Sequence: A standard single-pulse sequence is used.
- Number of Scans: Typically 16-64 scans are accumulated to ensure a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

#### <sup>13</sup>C NMR Data Acquisition:

- Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing carbon-proton couplings.
- Number of Scans: Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) is required.
- Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for accurate integration of quaternary carbons.

## Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used for the analysis of small, volatile molecules like **2,4-Difluorobenzylamine**.

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion ([M]+) and various fragment ions.

Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).



Detection: A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

## **Workflow Visualization**

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **2,4-Difluorobenzylamine**.



# Sample Preparation 2,4-Difluorobenzylamine Sample Prepare for Introduction (e.g., Dilution for GC) Data Acquisition **NMR Spectrometer** FT-IR Spectrometer Mass Spectrometer (1H & 13C) Data Analysis Analyze Chemical Shifts, Analyze m/z Values Coupling Constants, **Analyze Absorption Frequencies** (Molecular Ion & Fragments) Integration Final Output Structural Elucidation and

#### General Spectroscopic Analysis Workflow

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### References

- 1. gfl.co.in [gfl.co.in]
- 2. researchgate.net [researchgate.net]
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